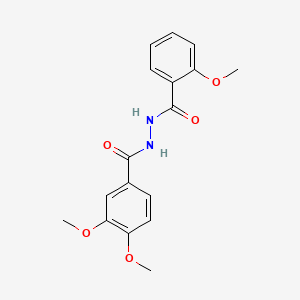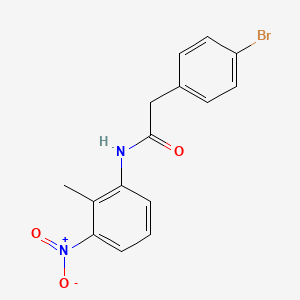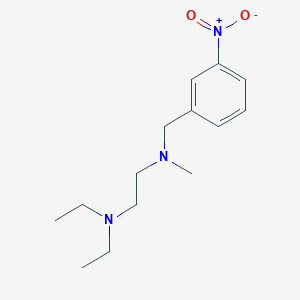![molecular formula C15H16N4O3 B5756217 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the 1990s and has since been studied extensively for its potential applications in scientific research.
Mechanism of Action
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 works by activating PPAR-delta, a nuclear receptor that plays a key role in regulating energy metabolism. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved endurance and fat loss.
Biochemical and Physiological Effects:
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved endurance and fat loss. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in lab experiments is its potential to improve endurance and increase fat loss in animal models. This makes it a useful tool for studying obesity and metabolic disorders. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to fully understand its neuroprotective effects and its potential as a treatment for cognitive disorders. Finally, research is needed to determine the long-term safety and efficacy of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in humans.
Synthesis Methods
The synthesis of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 involves several steps, including the reaction of 6-methyl-2-nitroaniline with 4-chlorobutyryl chloride to form 4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This intermediate is then reacted with morpholine to yield 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516.
Scientific Research Applications
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been found to have several potential applications in scientific research. It has been shown to improve endurance and increase fat loss in animal studies, making it a potential treatment for obesity and metabolic disorders. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
properties
IUPAC Name |
4-[6-methyl-2-(4-nitrophenyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-14(18-6-8-22-9-7-18)17-15(16-11)12-2-4-13(5-3-12)19(20)21/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFXEMMEBLIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)



![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)